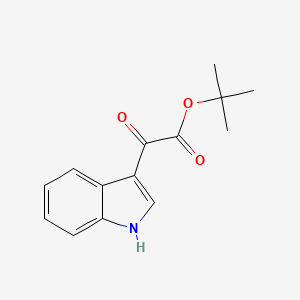
tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl ester group attached to an indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves the reaction of indole-3-carboxaldehyde with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced alcohols, and substituted indoles .
Scientific Research Applications
Chemistry: tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, indole derivatives are studied for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting various diseases .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate is unique due to its tert-butyl ester group, which imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl 2-(1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)12(16)10-8-15-11-7-5-4-6-9(10)11/h4-8,15H,1-3H3 |
InChI Key |
MHXZACVIGUZAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


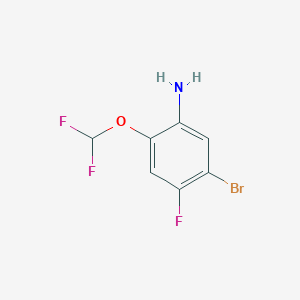
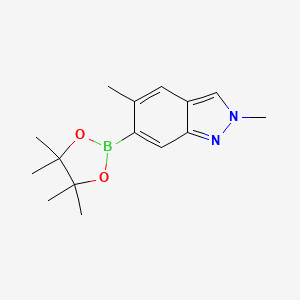

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)
![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)

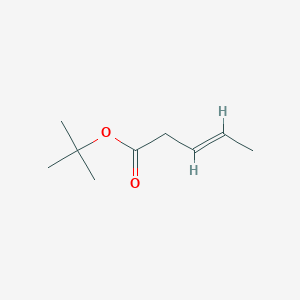
![(2S)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid](/img/structure/B12846431.png)
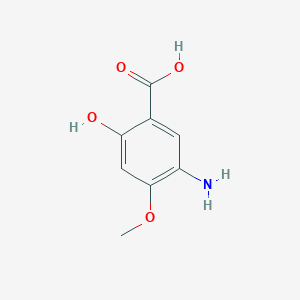
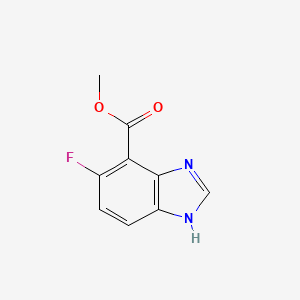
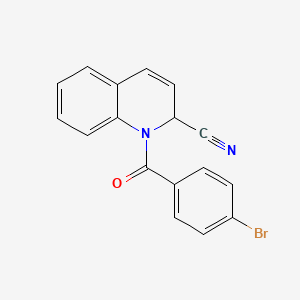
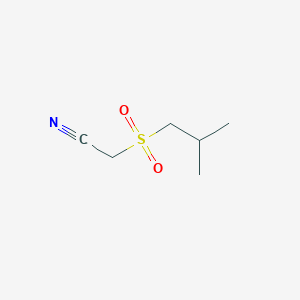
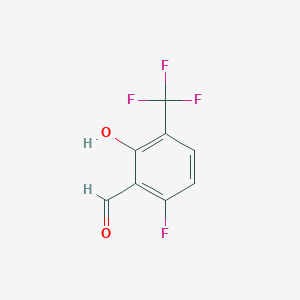
![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
